In Vitro Neuraminidase Inhibition: Peramivir Demonstrates Lower IC50 Values Than Oseltamivir and Zanamivir Across Contemporary Influenza A and B Isolates
In a neuraminidase inhibition assay using a fluorescent substrate on 100 clinical virus isolates from the 2023–24 influenza season in Japan, peramivir exhibited the lowest geometric mean (GM) IC50 values among the four tested NAIs against all three influenza subtypes. Against A(H1N1)pdm09, the GM IC50 for peramivir was 0.62 nM, compared to 0.90 nM for oseltamivir and 1.09 nM for zanamivir, representing a 31% and 43% lower concentration required for 50% enzyme inhibition, respectively [1]. This pattern was consistent for A(H3N2) (peramivir 0.67 nM vs. oseltamivir 0.86 nM vs. zanamivir 1.64 nM) and B/Victoria-lineage isolates (peramivir 1.84 nM vs. oseltamivir 16.12 nM vs. zanamivir 3.87 nM).
| Evidence Dimension | Neuraminidase enzyme inhibition potency (GM IC50 in nM) |
|---|---|
| Target Compound Data | A(H1N1)pdm09: 0.62 nM; A(H3N2): 0.67 nM; B/Victoria: 1.84 nM |
| Comparator Or Baseline | Oseltamivir (A/H1N1: 0.90 nM, A/H3N2: 0.86 nM, B: 16.12 nM); Zanamivir (A/H1N1: 1.09 nM, A/H3N2: 1.64 nM, B: 3.87 nM) |
| Quantified Difference | Peramivir IC50 lower by 31–43% vs. oseltamivir (A strains) and 88.6% vs. oseltamivir (B strain); lower by 43–59% vs. zanamivir (A strains) and 52% vs. zanamivir (B strain) |
| Conditions | Neuraminidase inhibition assay using fluorescent MUNANA substrate on clinical isolates from 100 Japanese patients (2023–24 season) |
Why This Matters
Procurement for in vitro antiviral screening or neuraminidase enzymology studies should prioritize peramivir for its consistently higher intrinsic potency, which may translate to lower required concentrations in experimental systems.
- [1] Goto T, Kawai N, Bando T, et al. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons. J Infect Chemother. 2025;31(3):102602. View Source
